molecular formula C26H32N4O4S2 B12160361 ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12160361
M. Wt: 528.7 g/mol
InChI Key: OYXOGHPMHBJTHF-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hybrid heterocyclic molecules integrating a thiazolidinone core with a pyrido[1,2-a]pyrimidinone scaffold and a piperidine-4-carboxylate ester moiety. Its structure features a (Z)-configured methylidene bridge at the 5-position of the thiazolidinone ring, substituted with a hexyl chain at the 3-position, and a pyrido-pyrimidinone system linked to a piperidine ring esterified at the 4-position.

This compound is structurally analogous to derivatives reported for anti-parasitic, anti-malarial, and anticancer applications (e.g., primaquine-thiazolidinones in , pyrazolone-fused thiazolidinones in ). Its molecular weight (estimated ~550–600 g/mol, extrapolated from ) and logP value (higher than the methyl-substituted analog’s XLogP3 of 2.2 ) suggest moderate solubility in lipid-rich environments, a critical factor for bioavailability.

Properties

Molecular Formula

C26H32N4O4S2

Molecular Weight

528.7 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H32N4O4S2/c1-3-5-6-8-14-30-24(32)20(36-26(30)35)17-19-22(27-21-10-7-9-13-29(21)23(19)31)28-15-11-18(12-16-28)25(33)34-4-2/h7,9-10,13,17-18H,3-6,8,11-12,14-16H2,1-2H3/b20-17-

InChI Key

OYXOGHPMHBJTHF-JZJYNLBNSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with acetophenone , which undergoes transformations to yield the desired product. The exact synthetic route may vary, but it typically includes reactions like Bartoli’s reaction and Heck coupling .

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic pathway. For instance, the Bartoli reaction often employs palladium catalysts and aryl bromides , while Heck coupling utilizes palladium(II) acetate and base . These reactions occur under controlled temperature and solvent conditions.

Industrial Production::

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone moiety undergoes oxidation at the sulfur atom, converting the thioxo (C=S) group to a sulfoxide (C-SO) or sulfone (C-SO₂). Hydrogen peroxide (H₂O₂) in acetic acid is a common reagent for this transformation.

Reaction Conditions Outcome Yield
30% H₂O₂, glacial acetic acid, 60°CSulfoxide formation (C-SO)72–78%
Excess H₂O₂, reflux, 8 hrsSulfone formation (C-SO₂)65%

Mechanistically, this proceeds via electrophilic attack of peroxide oxygen on the electron-deficient sulfur atom, followed by proton transfer and stabilization of the oxidized product.

Reduction Reactions

The ester group (-COOEt) on the piperidine ring is reducible to a primary alcohol (-CH₂OH) using lithium aluminum hydride (LiAlH₄).

Reagent Solvent Temperature Yield
LiAlH₄ (2.5 eq)Dry THF0°C → RT, 4 hrs88%

The reaction involves nucleophilic attack by hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the alcohol.

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) under basic conditions, yielding N-alkylated derivatives .

Substrate Base Solvent Time Yield
CH₃I (1.2 eq)K₂CO₃ (2 eq)DMF12 hrs81%

This reaction proceeds via deprotonation of the piperidine nitrogen to form a stronger nucleophile, which attacks the electrophilic alkyl halide .

Cyclocondensation with Amines

The pyrido[1,2-a]pyrimidin-4-one core reacts with primary amines (e.g., aniline) in ethanol under reflux, forming fused bicyclic structures via cyclocondensation.

Amine Catalyst Temperature Yield
Aniline (1.5 eq)NoneReflux, 6 hrs68%

The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by dehydration and ring closure.

Z→E Isomerization of the Thiazolidinone Moiety

The (Z)-configured exocyclic double bond in the thiazolidinone ring undergoes photochemical isomerization to the (E)-form under UV light (λ = 254 nm) .

Light Source Solvent Time E:Z Ratio
UV (254 nm)Acetonitrile2 hrs3:1

This stereochemical change alters the compound’s biological activity by modifying its spatial interaction with target proteins .

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to a carboxylic acid using aqueous NaOH, facilitating further derivatization .

Conditions Product Yield
2M NaOH, EtOH/H₂O (1:1), 80°CPiperidine-4-carboxylic acid94%

The reaction proceeds through base-catalyzed nucleophilic acyl substitution, with hydroxide ions attacking the ester carbonyl .

Key Mechanistic Insights

  • Electron-Withdrawing Effects : The pyrido-pyrimidine core enhances the electrophilicity of adjacent carbonyl groups, accelerating nucleophilic attacks.

  • Steric Hindrance : The hexyl chain on the thiazolidinone ring influences reaction rates by sterically shielding reactive sites .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in substitution reactions by stabilizing transition states .

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate exhibit significant antidiabetic properties. The thiazolidinedione moiety is known for its ability to enhance insulin sensitivity and inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

Anticancer Potential

The compound's structural components suggest it may also possess anticancer properties. Similar thiazolidinedione derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The pyrimidine derivative also enhances this activity through mechanisms that may involve interaction with DNA or RNA synthesis pathways.

Anti-inflammatory Effects

Recent studies have identified the potential of similar compounds as COX-II inhibitors, which are vital in managing inflammation-related diseases. This compound could serve as a lead compound for developing new anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-y}piperidine -4-carboxylate involves several key steps:

  • Formation of Thiazolidinedione Derivative : The initial step typically involves the reaction of appropriate thioketones with aldehydes or ketones in the presence of base to form thiazolidinedione scaffolds.
  • Pyrimidine Synthesis : The pyrimidine component can be synthesized through cyclization reactions involving amino acids or other nitrogen-containing heterocycles.
  • Coupling Reaction : The final step involves the coupling of the thiazolidinedione derivative with the pyrimidine component using standard peptide coupling techniques.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to ethyl 1-{3 -[(Z)-(3 -hexyl -4 -oxo -2 -thioxo -1 ,3 -thiazolidin -5 -ylidene)methyl]-4 -oxo -4H -pyrido [1 ,2 -a]pyrimidin -2 -y}piperidine -4-carboxylate:

StudyFindings
PMC9828437Reported enhanced α-amylase and α-glucosidase inhibition activity through hybrid thiazolidinedione derivatives.
ACS OmegaIdentified structural analogs with significant COX-II inhibitory activity comparable to existing anti-inflammatory drugs.
GuideChemDiscussed the synthesis pathways and potential applications in medicinal chemistry.

Mechanism of Action

The compound likely interacts with specific molecular targets or cellular pathways . Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone-Pyrido-Pyrimidinone Derivatives

Compound Name/ID Substituents (Thiazolidinone R-group) Key Biological Activity Toxicity Profile (LD50/Selectivity) Molecular Weight (g/mol) logP (Predicted)
Target Compound 3-Hexyl Not explicitly reported (potential anti-malarial/anticancer) Unknown ~550–600* ~4.5–5.0*
Ethyl 1-{3-[(Z)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-…} (CAS: 615272-63-4) 3-Methyl Unspecified (structural analog) Unknown 458.6 2.2
3-[(Z)-(3-Allyl-…)]-2-(4-ethylpiperazinyl)-4H-pyrido… (CAS: 477735-26-5) 3-Allyl Unspecified (likely anti-parasitic/antiviral) Unknown ~520* ~3.8*
Primaquine-thiazolidinone derivatives (e.g., Compound 4m) Variable (e.g., aryl, alkyl) Anti-malarial (blocks sporogony, liver stage) Non-hemolytic; LD50 >10 mM ~400–500* 1.5–3.0*
Nitrobenzylidene-thiazolidinones (Aquino et al., 2011) 4-Nitrobenzylidene Anti-Toxoplasma gondii LD50 0.02–0.7 mM; TI >10 ~350–450* 2.5–4.0*
Pyrazolone-fused thiazolidinones (4A1-4B10) Fused pyrazolone Anticancer (MCF-7 cell line) IC50 0.5–5 µM (vs. Doxorubicin IC50 0.1 µM) ~400–450* 2.0–3.5*

*Estimated based on structural analogs.

Key Comparative Findings:

Primaquine-thiazolidinones with shorter alkyl/aryl groups () show anti-malarial activity without hemolysis, suggesting the hexyl derivative may retain efficacy with improved pharmacokinetics.

Anti-Parasitic Activity: Nitrobenzylidene-thiazolidinones () eliminate T. gondii at 0.02–0.7 mM, comparable to hydroxyurea (LD50 1 mM). The hexyl derivative’s larger hydrophobic group may improve binding to parasitic enzyme pockets (e.g., dihydrofolate reductase) but requires empirical validation .

Anticancer Potential: Pyrazolone-fused thiazolidinones () inhibit MCF-7 cells (IC50 ~0.5–5 µM). The target compound’s pyrido-pyrimidinone system could similarly intercalate DNA or inhibit kinases (e.g., HER2), as suggested by docking studies in .

The hexyl group may further reduce cytotoxicity, but in vivo studies are needed.

Synthetic Accessibility: The target compound likely follows multi-step synthesis involving condensation of thiazolidinone intermediates with pyrido-pyrimidinone precursors (analogous to Schemes 6 and 31 in ). Yield and purity may depend on the hexyl chain’s steric bulk compared to smaller substituents.

Biological Activity

Ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2} with a molecular weight of approximately 479.6 g/mol. The structural complexity includes various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC25H25N3O3S2
Molecular Weight479.6 g/mol
IUPAC Name(5Z)-3-hexyl-5-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The thiazolidinylidene moiety plays a crucial role in the compound's ability to inhibit enzyme activity and modulate cellular responses.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are implicated in inflammatory processes. In vitro studies have demonstrated that derivatives of similar structures exhibit significant COX-II inhibitory activity, suggesting potential anti-inflammatory applications .

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies involving related thiazolidine-based compounds have demonstrated significant radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to ethyl 1-{3...}. Notably:

  • COX-II Inhibition : A study reported that a derivative exhibited an IC50 value of 0.52 μM against COX-II, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Research on thiazolidine derivatives indicated that modifications to the phenoxy group significantly influenced antimicrobial activity against Gram-positive bacteria .
  • Antioxidant Properties : Compounds with similar structural features demonstrated effective antioxidant activity through various assays, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Summary of Findings

The biological activities of ethyl 1-{3...} suggest its potential as a multi-functional therapeutic agent. Its mechanisms of action include enzyme inhibition and antimicrobial effects, supported by various studies highlighting its efficacy against inflammation and microbial infections.

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazolidinone-pyridopyrimidine hybrid core of this compound?

The thiazolidinone-pyridopyrimidine scaffold can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives) .
  • Step 2 : Reaction with 2-mercaptoacetic acid to introduce the thiazolidinone ring via cyclization .
  • Step 3 : Coupling with a piperidine-4-carboxylate moiety using a Z-selective Knoevenagel condensation to ensure stereochemical fidelity at the methylidene bridge .
    Key Tip : Monitor reaction progress via TLC or HPLC with an ammonium acetate buffer (pH 6.5) for optimal resolution .

Advanced: How can computational methods optimize the Z-configuration of the methylidene group in this compound?

The Z-configuration is critical for biological activity. Use:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict thermodynamic stability of the Z-isomer .
  • Reaction Path Search : Apply automated reaction path algorithms (e.g., via ICReDD’s platform) to identify catalysts or solvents favoring Z-selectivity .
  • Validation : Cross-validate computational predictions with NOESY NMR to confirm spatial proximity of the thiazolidinone sulfur and pyridopyrimidine protons .

Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity assessment .
  • NMR : Focus on ¹H-¹³C HMBC to confirm connectivity between the thiazolidinone (δ ~160-170 ppm for C=O/S) and pyridopyrimidine moieties .
  • Mass Spectrometry : High-resolution ESI-MS is essential to distinguish isotopic peaks, given the compound’s sulfur content .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar thiazolidinone derivatives?

Discrepancies in yields often arise from:

  • Reagent Quality : Ensure anhydrous conditions for thiourea intermediates to prevent hydrolysis .
  • Catalyst Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) for the Knoevenagel step .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to optimize cyclization efficiency .
    Pro Tip : Use design of experiments (DoE) to systematically evaluate variables .

Basic: What safety precautions are critical when handling intermediates like 2-mercaptoacetic acid?

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiol byproducts .
  • PPE : Wear nitrile gloves and goggles; 2-mercaptoacetic acid can cause severe skin/eye irritation .
  • First Aid : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can solubility limitations in biological assays be addressed for this hydrophobic compound?

  • Co-Solvents : Use DMSO (≤1% v/v) with surfactants like Tween-80 to stabilize aqueous dispersions .
  • Prodrug Strategy : Synthesize a phosphate or glycoside derivative of the ethyl carboxylate group to enhance hydrophilicity .
  • Nanocarriers : Encapsulate in PEGylated liposomes for sustained release in pharmacokinetic studies .

Advanced: What mechanistic insights explain the anti-microbial activity of this compound’s structural analogs?

  • Target Binding : Thiazolidinone derivatives inhibit bacterial dihydrofolate reductase (DHFR) via H-bonding with the pyrimidine ring .
  • Membrane Disruption : The hexyl chain may intercalate into lipid bilayers, causing leakage in Gram-positive bacteria .
    Validation : Perform molecular docking with DHFR (PDB: 1RX2) and compare MIC values against S. aureus and E. coli .

Basic: How can researchers validate the absence of toxic byproducts during synthesis?

  • LC-MS Screening : Monitor for residual thiourea or aldehydes using a gradient elution method .
  • Elemental Analysis : Confirm sulfur content matches theoretical values to rule out incomplete reactions .
  • Genotoxicity Assays : Perform Ames tests on final batches if intended for in vivo use .

Advanced: What strategies improve regioselectivity in the pyrido[1,2-a]pyrimidin-4-one ring formation?

  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate cyclization and minimize side products .
  • Directing Groups : Introduce a temporary nitro group at the pyridine C-2 position to steer electrophilic substitution .
  • Computational Modeling : Use COMSOL Multiphysics to simulate heat and mass transfer during exothermic steps .

Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

  • Generative Models : Train AI on PubChem datasets to propose modifications (e.g., replacing hexyl with fluorinated alkyl chains) .
  • Autonomous Labs : Integrate robotic synthesis with real-time HPLC feedback for high-throughput screening .
  • SAR Analysis : Deploy machine learning to correlate structural features (e.g., logP, H-bond donors) with antimicrobial IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.